molecular formula C14H12N2O3S2 B2693005 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 107920-32-1

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2693005
CAS No.: 107920-32-1
M. Wt: 320.38
InChI Key: UHVSRNDEYIWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVSRNDEYIWVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide (often referred to as ITC-MPS) is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its unique biological activities. This compound is characterized by the presence of an isothiocyanate functional group, which is known for its diverse biological effects, including anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of ITC-MPS is C14H12N2O3S2C_{14}H_{12}N_2O_3S_2 with a molecular weight of 320.39 g/mol. The structure includes a benzenesulfonamide moiety, which contributes to its solubility and reactivity, and an isothiocyanate group, which is pivotal for its biological activity.

The biological activity of ITC-MPS can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isothiocyanates are known to inhibit various enzymes involved in cancer progression and microbial resistance. They can interfere with the function of proteins by modifying cysteine residues, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : ITC-MPS exhibits inhibitory effects against a range of pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

ITC-MPS has shown promising results in various studies regarding its anticancer properties:

  • Cell Line Studies : Research indicates that ITC-MPS exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated an IC50 value in the range of 10-30 µM, indicating significant potency compared to standard anticancer agents like doxorubicin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to increased oxidative stress within the cells, promoting cell death .

Antimicrobial Activity

The antimicrobial properties of ITC-MPS have been explored against various bacterial strains:

  • In Vitro Studies : ITC-MPS exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other sulfonamide derivatives .

Case Studies

  • Anticancer Efficacy in Mice Models : A study involving xenograft models in mice demonstrated that administration of ITC-MPS significantly reduced tumor size compared to control groups. The treatment led to a reduction in Ki-67 expression, indicating decreased cell proliferation .
  • Synergistic Effects with Other Antimicrobials : In combination therapy studies, ITC-MPS showed enhanced efficacy when used alongside traditional antibiotics against resistant strains of bacteria, suggesting potential for clinical application in treating infections caused by multidrug-resistant organisms .

Table 1: Biological Activity Summary of ITC-MPS

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10 µM
A549 (Lung Cancer)20 µM
AntimicrobialStaphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

Q & A

Q. Methodology :

  • Stepwise sulfonylation : Begin with the reaction of benzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide intermediate. Monitor completion via TLC or HPLC .
  • Isothiocyanate introduction : Treat the intermediate with thiophosgene or a thiocyanate transfer agent (e.g., NH₄SCN/POCl₃) in anhydrous dichloromethane. Optimize temperature (0–5°C to prevent decomposition) and stoichiometry to maximize yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC and elemental analysis .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Q. Methodology :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for the sulfonamide (-SO₂NH-), methoxy (-OCH₃), and isothiocyanate (-NCS) groups. Compare with published spectra of analogous sulfonamides .
    • FT-IR : Confirm S=O stretching (~1350 cm⁻¹), N-H bending (~1550 cm⁻¹), and isothiocyanate absorption (~2100 cm⁻¹) .
  • Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods predict the reactivity of the isothiocyanate group in nucleophilic addition reactions?

Q. Methodology :

  • Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Reaction path simulations : Use software like Gaussian or ORCA to simulate nucleophilic attack (e.g., by amines or thiols) on the -NCS group. Compare activation energies of competing pathways .
  • Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Advanced: What experimental designs are suitable for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Q. Methodology :

  • Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time) across replicates. Use positive controls (e.g., doxorubicin) to calibrate sensitivity .
  • Data normalization : Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers. Use dose-response curves with ≥3 technical replicates to reduce variability .
  • Mechanistic follow-up : If discrepancies persist, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to target proteins .

Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Methodology :

  • Stability testing : Store aliquots at 4°C, -20°C, and RT. Analyze degradation via HPLC at 0, 1, 3, and 6 months. Track impurities (e.g., hydrolysis products) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity. Use DSC (differential scanning calorimetry) to identify polymorphic transitions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Q. Methodology :

  • Analog synthesis : Modify substituents on the benzene ring (e.g., halogenation at para positions) or replace the methoxy group with ethoxy/ethoxyethyl .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., carbonic anhydrase). Prioritize analogs with improved ΔG values .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .

Advanced: What strategies mitigate challenges in characterizing reaction intermediates during multistep synthesis?

Q. Methodology :

  • In-situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation in real time .
  • Isolation via quenching : For air-sensitive intermediates (e.g., sulfonamide-thiocyanate adducts), quench aliquots at timed intervals and analyze via LC-MS .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to simplify NMR assignment of complex mixtures .

Basic: What safety protocols are essential when handling the isothiocyanate functional group?

Q. Methodology :

  • Controlled environment : Use fume hoods and sealed reaction vessels to prevent exposure to volatile -NCS byproducts .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Monitor air quality with colorimetric detectors for thiocyanate vapors .

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